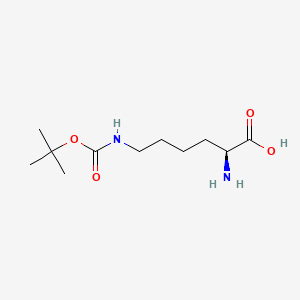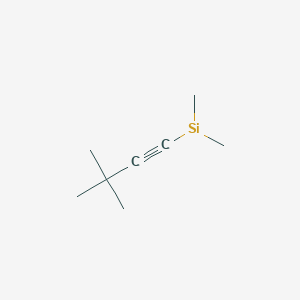
3,3-Dimethylbut-1-ynyl(dimethyl)silicon
Overview
Description
3,3-Dimethylbut-1-ynyl(dimethyl)silicon is an organosilicon compound with the molecular formula C8H16Si. It is a derivative of silane, featuring a silicon atom bonded to two methyl groups and an ethynyl group attached to a 3,3-dimethylbutyne structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylbut-1-ynyl(dimethyl)silicon typically involves the reaction of 3,3-dimethylbut-1-yne with dimethylchlorosilane in the presence of a strong base such as potassium tert-butoxide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane.
Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous flow process, where the reactants are fed into a reactor and the product is continuously extracted. This method ensures high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylbut-1-ynyl(dimethyl)silicon undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) in the presence of a catalyst like palladium on carbon (Pd/C).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve the replacement of the silicon atom with other groups, using reagents like Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: The major product of oxidation is the corresponding silanol.
Reduction: Reduction typically yields the corresponding silane derivative.
Substitution: Substitution reactions can produce a variety of organosilicon compounds, depending on the substituent used.
Scientific Research Applications
3,3-Dimethylbut-1-ynyl(dimethyl)silicon has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used as a probe in biological studies to investigate the interaction of silicon-containing compounds with biological molecules.
Industry: It is used in the production of silicon-based materials and as a precursor for the synthesis of other organosilicon compounds.
Mechanism of Action
The mechanism by which 3,3-Dimethylbut-1-ynyl(dimethyl)silicon exerts its effects depends on the specific application. In organic synthesis, the compound typically acts as a nucleophile, reacting with electrophilic centers to form carbon-silicon bonds. The molecular targets and pathways involved vary depending on the biological or industrial context.
Comparison with Similar Compounds
Tert-butyldimethylsilane
Triethylsilane
Trimethylsilane
Dimethylsilane
Properties
InChI |
InChI=1S/C8H15Si/c1-8(2,3)6-7-9(4)5/h1-5H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURMRRDTFIAVRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#C[Si](C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901273091 | |
| Record name | (3,3-Dimethyl-1-butyn-1-yl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87290-98-0 | |
| Record name | (3,3-Dimethyl-1-butyn-1-yl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate](/img/structure/B3394051.png)
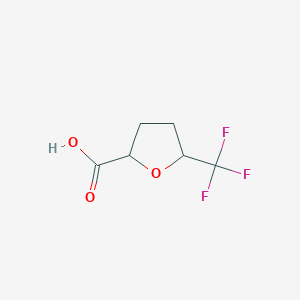
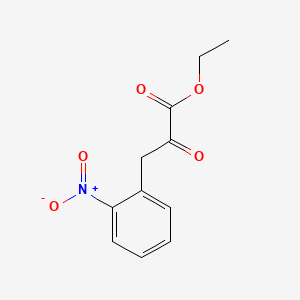
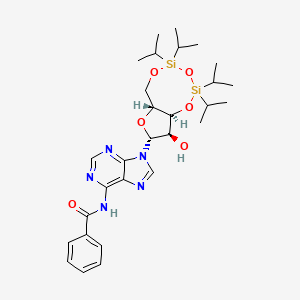
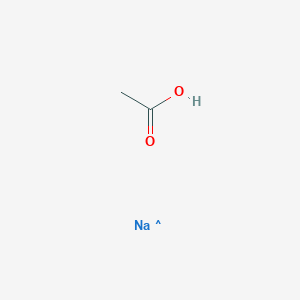
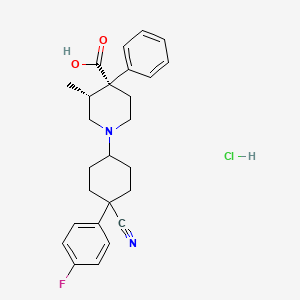
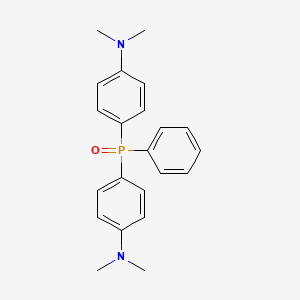
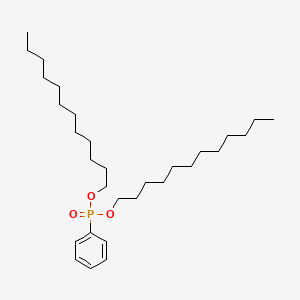
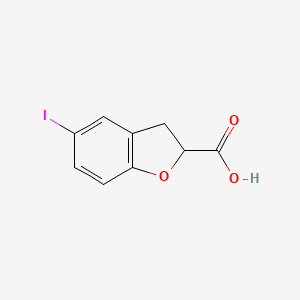
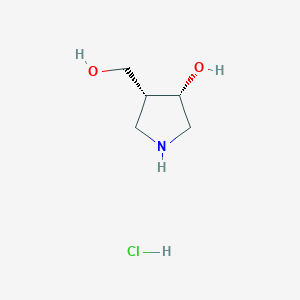

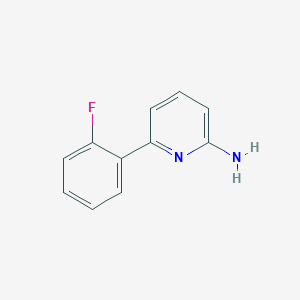
![tert-Butyl 4-(6-nitro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B3394142.png)
